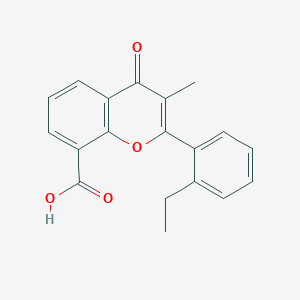

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid

Description

Properties

CAS No. |

90102-15-1 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2-(2-ethylphenyl)-3-methyl-4-oxochromene-8-carboxylic acid |

InChI |

InChI=1S/C19H16O4/c1-3-12-7-4-5-8-13(12)17-11(2)16(20)14-9-6-10-15(19(21)22)18(14)23-17/h4-10H,3H2,1-2H3,(H,21,22) |

InChI Key |

NQOANTGTLFWHTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves the condensation of 2-ethylphenyl acetic acid with 3-methyl-4-oxo-4H-chromene-8-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the chromene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of alkyl or acyl groups on the aromatic ring.

Scientific Research Applications

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate

3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid

6-Bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid

- Molecular Formula : C17H11BrO4 (MW: 359.17 g/mol) .

- Key Differences :

- Substituent at Position 6 : Bromine atom (introduces steric and electronic effects).

- Enhanced stability in electrophilic environments but reduced metabolic clearance.

Structural and Functional Analysis

Substituent Effects

Physicochemical Properties

Biological Activity

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid, a member of the chromene family, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a chromene core, featuring an ethylphenyl group at the second position and a carboxylic acid group at the eighth position. Its potential therapeutic applications are being explored in various fields, including oncology, cardiology, and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 90102-22-0 |

| Molecular Formula | C19H16O4 |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |

The biological activity of this compound is attributed to its interaction with various molecular targets involved in critical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It modulates inflammatory pathways, particularly the NF-κB signaling pathway, which plays a crucial role in immune response regulation.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes related to inflammatory processes and cancer progression.

Biological Activity Studies

Recent studies have highlighted the biological activities of this compound:

-

Antioxidant Properties :

- A study indicated that the compound effectively reduced oxidative stress markers in vitro, demonstrating its potential as an antioxidant agent .

- Anti-inflammatory Activity :

- Anticancer Potential :

Case Study 1: Antioxidant Activity

In a controlled study, this compound was tested against several reactive oxygen species (ROS). The results demonstrated a significant reduction in ROS levels compared to untreated controls, highlighting its effectiveness as an antioxidant.

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted to assess the anti-inflammatory effects of the compound on macrophage cells. The treatment resulted in a marked decrease in the production of TNF-alpha and IL-6, key inflammatory mediators.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Condition | Yield/Purity |

|---|---|---|

| H₂O₂ Addition | 4 intervals (10 h each) | Prevents overoxidation |

| Solvent System | Ethanol/DCM (2:1) | 81% yield |

| Temperature | 363–368 K | Stable intermediate |

Basic Question: How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its lattice?

Methodological Answer:

Single-crystal X-ray diffraction confirms the planar 1-benzopyran core (max deviation: 0.0166 Å) and a 53.2° dihedral angle between the benzopyran and phenyl rings. Stabilizing interactions include:

Q. Table 2: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle | 53.2° | Acta Cryst. E64 |

| Planarity Deviation | 0.0166 Å |

Advanced Question: How can structural modifications enhance the compound’s spasmolytic activity while improving stability?

Methodological Answer:

Derivatives with branched alkyl chains or alicyclic amines (e.g., piperidinyl groups) show enhanced stability and potency. Methodology includes:

- Esterification : Introducing conformationally restricted groups (e.g., 1,1-dimethyl-2-(1-piperidinyl)ethyl ester) to reduce hydrolysis.

- In vitro assays : Testing against smooth muscle contractions (e.g., guinea pig ileum) and comparing to flavoxate.

- Pharmacokinetics : Assessing metabolic stability in animal models .

Q. Table 3: Key Derivatives and Bioactivity

| Derivative | Modification | Stability (vs. Flavoxate) | Activity |

|---|---|---|---|

| Terflavoxate (Rec 151 2053) | Piperidinyl ester | 2.5× higher | Comparable potency |

Advanced Question: What analytical methods validate purity and detect degradation products in stability studies?

Methodological Answer:

- HPLC : Use pharmacopeial reference standards (e.g., BP569, Y0000737) with C18 columns and UV detection (λ = 254 nm).

- Stress Testing : Expose to heat, light, and acidic/basic conditions to identify degradation pathways.

- Mass Spectrometry : Confirm molecular integrity via exact mass (MW = 326.3 g/mol) .

Advanced Question: How do computational models predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking studies using the crystal structure (PDB entry from ) can simulate binding to muscarinic receptors. Key steps:

- Hydrogen Bond Analysis : Carboxylic acid group interacts with receptor residues.

- Dihedral Angle Impact : The 53.2° phenyl ring angle may influence binding pocket accessibility.

Advanced Question: How to resolve contradictions in pharmacological data between derivatives and parent compounds?

Methodological Answer:

- Comparative Assays : Test derivatives (e.g., terflavoxate) alongside flavoxate in identical in vitro/in vivo models.

- Dose-Response Curves : Quantify efficacy (EC₅₀) and toxicity (LD₅₀) to assess therapeutic windows.

- Metabolite Profiling : Identify active metabolites contributing to discrepancies .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

While specific SDS data is limited, general guidelines include:

- PPE : Gloves, lab coat, and safety goggles (EN 166/NIOSH standards).

- Ventilation : Use fume hoods during synthesis to avoid inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.